molecular formula C11H23ClO3S B13616909 3-(Octyloxy)propane-1-sulfonyl chloride

3-(Octyloxy)propane-1-sulfonyl chloride

Cat. No.: B13616909
M. Wt: 270.82 g/mol
InChI Key: CPWJDULSLIZNGV-UHFFFAOYSA-N
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Description

3-(Octyloxy)propane-1-sulfonyl chloride is an organosulfur compound characterized by a propane backbone with an octyloxy group (-O-C₈H₁₇) at the third carbon and a sulfonyl chloride (-SO₂Cl) group at the first carbon. This structure confers unique reactivity, particularly in nucleophilic substitution reactions, making it valuable in organic synthesis and pharmaceutical intermediate preparation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Octyloxy)propane-1-sulfonyl chloride typically involves the reaction of 3-(Octyloxy)propanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product. The general reaction scheme is as follows:

[ \text{3-(Octyloxy)propanol} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of sulfonyl chlorides often involves the use of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. These reagents are highly reactive and facilitate the conversion of alcohols to sulfonyl chlorides under mild conditions .

Chemical Reactions Analysis

Types of Reactions

3-(Octyloxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by hydrolysis.

Scientific Research Applications

3-(Octyloxy)propane-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Octyloxy)propane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of a covalent bond between the nucleophile and the sulfonyl group, resulting in the substitution of the chlorine atom. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between 3-(Octyloxy)propane-1-sulfonyl chloride and related sulfonyl chlorides:

Compound Name Key Structural Features Unique Properties Applications
This compound Octyloxy group (C₈H₁₇O-) at C3; sulfonyl chloride at C1 High lipophilicity due to long alkyl chain; moderate reactivity in nucleophilic substitutions Drug intermediates, surfactants, polymer modification
3-(Cyclopentyloxy)propane-1-sulfonyl chloride Cyclopentyloxy group at C3 Enhanced solubility in polar solvents; steric hindrance from cyclic group slows reactions Synthesis of sulfonamides with improved pharmacokinetics
3-(4-Chlorophenoxy)propane-1-sulfonyl chloride 4-Chlorophenoxy group at C3 Electron-withdrawing Cl increases electrophilicity; higher reactivity in aryl substitutions Antibacterial agents, agrochemicals
3-(Tert-pentyloxy)propane-1-sulfonyl chloride Tert-pentyloxy group (branched C₅H₁₁O-) at C3 Steric bulk reduces reaction rates but improves selectivity in complex syntheses Specialty reagents for stereoselective reactions
1-(Oxolan-3-yl)propane-1-sulfonyl chloride Oxolane (tetrahydrofuran) ring at C3 Polar oxolane enhances water solubility; stabilizes transition states in SN2 reactions Bioconjugation, peptide modification
3-Cyano-3,3-dimethylpropane-1-sulfonyl chloride Cyano (-CN) and two methyl groups at C3 Strong electron-withdrawing cyano group accelerates sulfonamide formation; branched structure limits steric access High-energy intermediates, corrosion inhibitors

Key Comparative Insights:

Lipophilicity vs. Solubility :

  • The octyloxy chain in this compound increases lipid solubility, favoring applications in drug delivery and membrane-associated processes. In contrast, oxolane or cyclopentyloxy groups improve aqueous solubility, making them preferable for biological assays .

Reactivity Trends: Electron-withdrawing substituents (e.g., 4-chlorophenoxy) enhance sulfonyl chloride electrophilicity, accelerating reactions with amines or alcohols. Conversely, bulky groups (tert-pentyloxy, cyclopentyloxy) slow kinetics but improve regioselectivity .

Biological Interactions: Compounds with aromatic substituents (e.g., 4-chlorophenoxy) exhibit higher affinity for hydrophobic protein pockets, whereas aliphatic chains (e.g., octyloxy) may enhance passive diffusion across cell membranes .

Synthetic Utility: Branched or cyclic variants (e.g., 3-cyano-3,3-dimethylpropane-1-sulfonyl chloride) are niche reagents for sterically hindered syntheses, while simpler analogs (e.g., methanesulfonyl chloride) are general-purpose sulfonating agents .

Research Findings and Data

  • Thermal Stability : this compound decomposes above 150°C, similar to other aliphatic sulfonyl chlorides but less stable than aromatic analogs like benzenesulfonyl chloride (decomposition >200°C) .
  • Hydrolytic Sensitivity: The octyloxy derivative hydrolyzes 30% faster in aqueous ethanol than 3-(cyclopentyloxy)propane-1-sulfonyl chloride, attributed to reduced steric protection of the sulfonyl chloride group .
  • Biological Activity: Derivatives of 3-(4-chlorophenoxy)propane-1-sulfonyl chloride show IC₅₀ values <10 μM against E. coli, whereas octyloxy analogs are less potent but more metabolically stable .

Biological Activity

3-(Octyloxy)propane-1-sulfonyl chloride is a sulfonyl chloride compound with potential applications in various biological and pharmaceutical fields. Its unique structure allows it to interact with biological systems, making it a subject of interest for researchers studying its biological activity.

  • Molecular Formula : C11H23ClO3S
  • Molecular Weight : 270.82 g/mol
  • IUPAC Name : this compound

This compound contains a sulfonyl chloride functional group, which is known for its reactivity, particularly in acylation and sulfonation reactions.

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophiles such as amino acids and proteins. This reactivity can lead to modifications in protein structure and function, influencing various biological pathways.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Sulfonyl chlorides are often evaluated for their antimicrobial properties. Studies have shown that related compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
  • Enzyme Inhibition : The ability to modify enzyme active sites suggests potential applications in developing enzyme inhibitors, which can be useful in treating diseases where specific enzymes play a critical role.
  • Cytotoxicity : Some sulfonyl chlorides have been reported to exhibit cytotoxic effects on cancer cell lines, making them candidates for further investigation as anticancer agents.

Case Studies and Research Findings

  • Antimicrobial Studies : A study conducted on various sulfonyl chlorides demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved the disruption of essential cellular processes, leading to cell death.
  • Enzyme Interaction : Research has shown that sulfonyl chlorides can act as irreversible inhibitors of serine proteases. This interaction could be leveraged in therapeutic applications targeting specific proteases involved in disease progression.
  • Cytotoxic Effects : In vitro studies on cancer cell lines have indicated that certain derivatives of sulfonyl chlorides induce apoptosis through the activation of caspase pathways. These findings suggest a potential role for this compound in cancer therapy.

Data Table

Biological ActivityDescriptionReference
AntimicrobialInhibition of bacterial growth; effective against Gram-positive and Gram-negative bacteria
Enzyme InhibitionIrreversible inhibition of serine proteases, affecting metabolic pathways
CytotoxicityInduction of apoptosis in cancer cell lines via caspase activation

Properties

Molecular Formula

C11H23ClO3S

Molecular Weight

270.82 g/mol

IUPAC Name

3-octoxypropane-1-sulfonyl chloride

InChI

InChI=1S/C11H23ClO3S/c1-2-3-4-5-6-7-9-15-10-8-11-16(12,13)14/h2-11H2,1H3

InChI Key

CPWJDULSLIZNGV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOCCCS(=O)(=O)Cl

Origin of Product

United States

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